molecular formula C10H10N2O B11912410 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

Cat. No.: B11912410
M. Wt: 174.20 g/mol
InChI Key: KDVHWYVANNWCFY-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a fused ring system combining pyrrole and pyrimidine rings, with methyl groups at positions 3 and 6, and an aldehyde group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can yield intermediate compounds, which are then subjected to intramolecular heterocyclization to form the desired pyrrolopyrimidine structure .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable scaffold for developing new compounds with tailored properties .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-3-9-4-8(2)11-6-12(9)10(7)5-13/h3-6H,1-2H3

InChI Key

KDVHWYVANNWCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N2C=N1)C=O)C

Origin of Product

United States

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